![molecular formula C7H5BrN2 B1343707 6-Brom-1H-pyrrolo[3,2-c]pyridin CAS No. 1000342-71-1](/img/structure/B1343707.png)

6-Brom-1H-pyrrolo[3,2-c]pyridin

Übersicht

Beschreibung

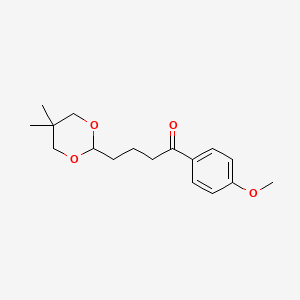

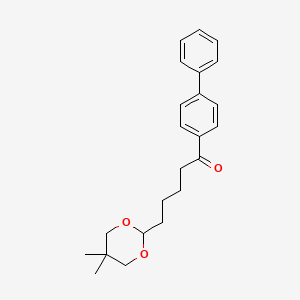

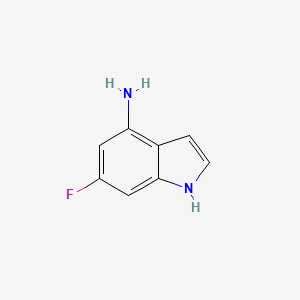

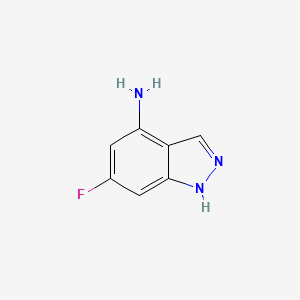

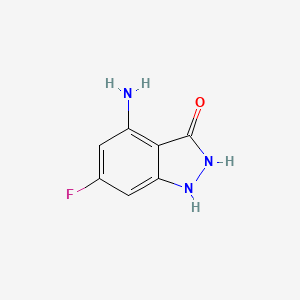

6-Bromo-1H-pyrrolo[3,2-c]pyridine is a compound that has been the subject of various studies due to its potential applications in organic synthesis and medicinal chemistry. The compound is characterized by the presence of a bromine atom on a pyrrolopyridine skeleton, which is a fused heterocyclic system combining a pyrrole and a pyridine ring. This structure is of interest due to its potential for further functionalization and its relevance in the synthesis of complex organic molecules .

Synthesis Analysis

The synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine derivatives has been achieved through various methods. One approach involves the sodium borohydride reduction of 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide followed by debenzylation, which is applicable to the synthesis of different N6-substituted tetrahydro derivatives . Another method includes the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes in the presence of molecular iodine, followed by alkylation reactions . Additionally, bromination of pyridin-2(1H)-ones has been used to obtain 6-bromomethyl-substituted derivatives, which serve as precursors for further chemical transformations .

Molecular Structure Analysis

The molecular structure of 6-bromo-1H-pyrrolo[3,2-c]pyridine derivatives has been elucidated using techniques such as single-crystal X-ray diffraction. For instance, the crystal structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine has been determined, revealing its molecular geometry and the presence of intermolecular hydrogen bonding and π-π interactions that stabilize the crystal packing . Similarly, the structures of certain 6-bromo-imidazo[4,5-b]pyridine derivatives have been confirmed, and their intermolecular contacts have been analyzed through Hirshfeld surface analysis .

Chemical Reactions Analysis

The reactivity of 6-bromo-1H-pyrrolo[3,2-c]pyridine derivatives has been explored in various chemical reactions. These compounds can undergo further functionalization through nucleophilic substitution reactions, as demonstrated by the synthesis of thieno- and furo[3,4-b]-pyridin-2(1H)-ones and new amino derivatives . Additionally, the presence of the bromine atom makes these derivatives suitable for carbon-carbon coupling reactions, which are fundamental in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-bromo-1H-pyrrolo[3,2-c]pyridine derivatives are influenced by their molecular structure. The crystallographic analysis provides insights into the density and cell parameters of these compounds . Spectroscopic techniques, such as NMR, are used to characterize the synthesized compounds and confirm their structures . Theoretical calculations, including density functional theory (DFT), have been employed to predict the electronic and nonlinear optical properties, as well as to perform molecular docking studies to assess the biological activity of these derivatives .

Wissenschaftliche Forschungsanwendungen

Chemische Eigenschaften

“6-Brom-1H-pyrrolo[3,2-c]pyridin” hat ein Molekulargewicht von 197,03 und seine IUPAC-Bezeichnung ist this compound .

Kinasehemmung

Azaindolderivate, wie zum Beispiel “this compound”, wurden als potente Inhibitoren von Fibroblastenwachstumsfaktorrezeptoren (FGFRs) identifiziert . FGFRs spielen eine wesentliche Rolle bei verschiedenen Arten von Tumoren und stellen daher ein attraktives Ziel für die Krebstherapie dar .

Krebstherapie

Die abnormale Aktivierung von FGFR-Signalwegen aufgrund von Amplifikation, Fusion oder Missense-Mutationen im Exon von FGFR-Familienmitgliedern ist mit dem Fortschreiten und der Entwicklung verschiedener Krebsarten verbunden . Daher haben Azaindolderivate, die auf FGFR abzielen, Entwicklungsperspektiven in der Krebstherapie .

Medikamentenoptimierung

Azaindole, einschließlich “6-Brom-5-azaindol”, sind exzellente Bioisostere der Indol- oder Purinsysteme . Sie können in Strategien zur Medikamentenoptimierung eingesetzt werden, um Lipinskis Regel der fünf, Löslichkeit, pK A, Lipophilie, Zielbindung und ADME-Tox-Eigenschaften zu modulieren und fein abzustimmen .

Antikrebs- und Antiarthritis-Medikamentenentwicklung

Pyrrolo[3,2-c]pyridinderivate zeigen inhibitorische Wirkungen gegen die FMS-Kinase und sind vielversprechende Kandidaten für die Entwicklung von Antikrebs- und Antiarthritis-Medikamenten .

Design von Kinaseinhibitoren

Das Azaindol-Gerüst, einschließlich “6-Brom-5-azaindol”, wird zunehmend als Kinaseinhibitor eingesetzt, was zur Medikamentenentwicklung und Innovation beiträgt . Die strukturellen Erkenntnisse aus ihrer Bindungsweise, die auf Röntgenkristallographie-Daten basieren, sind vorteilhaft für die Entwicklung potenterer und selektiverer Inhibitoren .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338) .

Wirkmechanismus

Target of Action

Similar compounds have been shown to have efficacy in reducing blood glucose levels , suggesting potential targets could be enzymes or receptors involved in glucose metabolism.

Mode of Action

It’s suggested that similar compounds may interact with their targets to modulate their activity, leading to changes in cellular functions .

Biochemical Pathways

Given the potential glucose-lowering effects of similar compounds , it’s plausible that this compound may influence pathways related to glucose metabolism.

Result of Action

Similar compounds have been shown to reduce blood glucose levels , suggesting potential cellular effects related to glucose metabolism.

Eigenschaften

IUPAC Name |

6-bromo-1H-pyrrolo[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-7-3-6-5(4-10-7)1-2-9-6/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRXFHLHFJHIJTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=NC=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646631 | |

| Record name | 6-Bromo-1H-pyrrolo[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1000342-71-1 | |

| Record name | 6-Bromo-1H-pyrrolo[3,2-c]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000342-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-1H-pyrrolo[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.